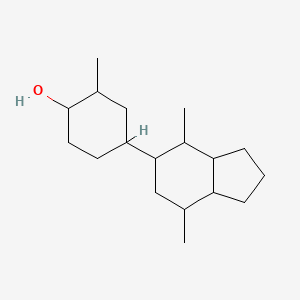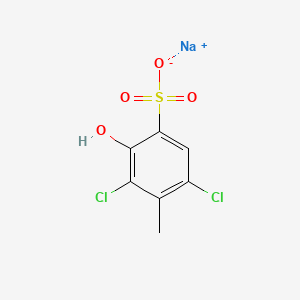
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt is a chemical compound with the molecular formula C7H5Cl2NaO4S. It is a derivative of toluene, characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulphonic acid group in its structure. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt typically involves the chlorination of 3-hydroxytoluene followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and sulfonating agents like sulfuric acid or oleum. The reaction is carried out under controlled temperatures to ensure the selective substitution of chlorine atoms at the 2 and 6 positions of the toluene ring.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the same chlorination and sulfonation steps but is optimized for large-scale production. The final product is purified through crystallization or other separation techniques to obtain the sodium salt form.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or the sulfonic acid group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions to facilitate substitution.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dechlorinated or desulfonated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include oxidative stress responses, signal transduction, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-2-hydroxybenzenesulfonic acid, sodium salt
- 2,4-Dichloro-3-hydroxytoluene-5-sulphonic acid, sodium salt
Uniqueness
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers different selectivity and potency in various applications, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
94022-24-9 |
|---|---|
Molekularformel |
C7H5Cl2NaO4S |
Molekulargewicht |
279.07 g/mol |
IUPAC-Name |
sodium;3,5-dichloro-2-hydroxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H6Cl2O4S.Na/c1-3-4(8)2-5(14(11,12)13)7(10)6(3)9;/h2,10H,1H3,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
KPTUGWHDNJZNKW-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C(=C1Cl)O)S(=O)(=O)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




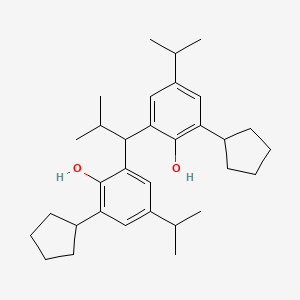

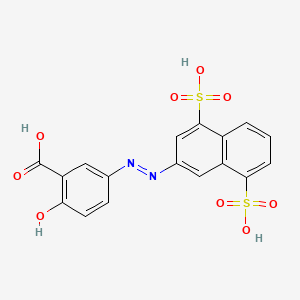
![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
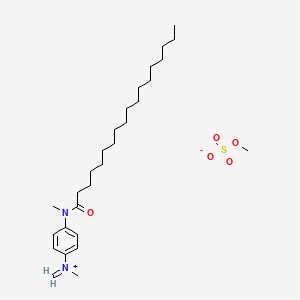
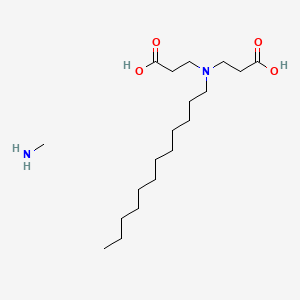
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
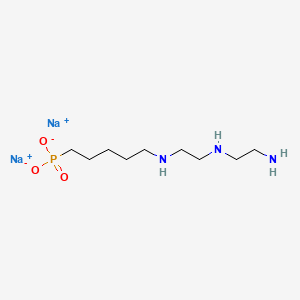
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
